![molecular formula C14H16N2OS2 B14598121 4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine CAS No. 58841-17-1](/img/structure/B14598121.png)
4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine is an organic compound that features a benzene ring substituted with a benzenesulfinyl group and a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Benzenesulfinyl Group: This can be achieved by reacting benzene with sulfur dioxide and an oxidizing agent to introduce the sulfinyl group.
Attachment of the Sulfanyl Group:
Introduction of the Diamine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as iron(III) chloride for halogenation or sulfuric acid for nitration.
Major Products
Oxidation: The major product would be 4-{[2-(Benzenesulfonyl)ethyl]sulfanyl}benzene-1,2-diamine.
Reduction: The major product would be 4-{[2-(Benzenesulfanyl)ethyl]sulfanyl}benzene-1,2-diamine.
Substitution: The major products would depend on the specific substituent introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research may explore its potential as a therapeutic agent or as a component in drug development.
Industry: It could be used in the development of new materials or as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[2-(Benzenesulfonyl)ethyl]sulfanyl}benzene-1,2-diamine: This compound is similar but features a sulfonyl group instead of a sulfinyl group.
4-{[2-(Benzenesulfanyl)ethyl]sulfanyl}benzene-1,2-diamine: This compound is similar but features a sulfide group instead of a sulfinyl group.
Uniqueness
4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine is unique due to the presence of both a sulfinyl group and a diamine group on the benzene ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
58841-17-1 |
|---|---|
Molekularformel |
C14H16N2OS2 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
4-[2-(benzenesulfinyl)ethylsulfanyl]benzene-1,2-diamine |
InChI |
InChI=1S/C14H16N2OS2/c15-13-7-6-11(10-14(13)16)18-8-9-19(17)12-4-2-1-3-5-12/h1-7,10H,8-9,15-16H2 |
InChI-Schlüssel |
XHJJEPVLTZWZNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)CCSC2=CC(=C(C=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



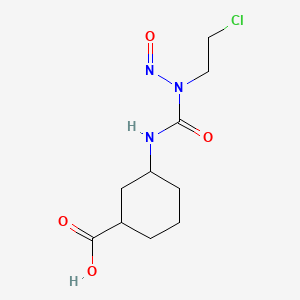


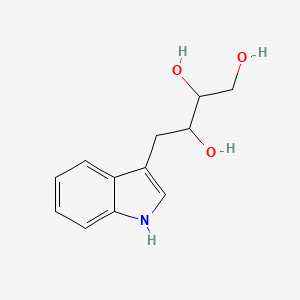

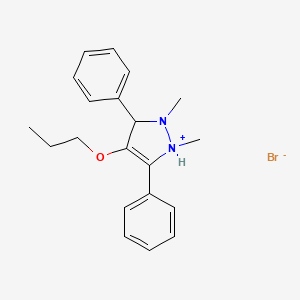
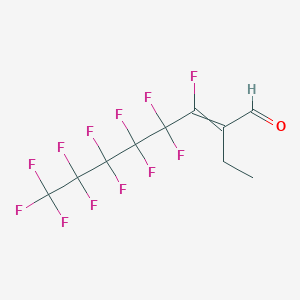
![2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B14598094.png)
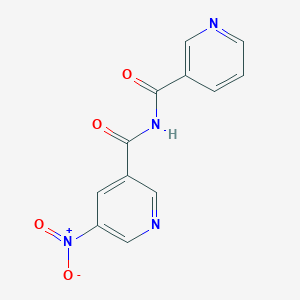
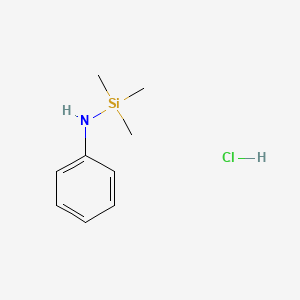


![2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate](/img/structure/B14598126.png)
